2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate

Lipophilicity LogP Drug Design

In fragment-based drug discovery, uncontrolled analog interchange confounds SAR and introduces batch variability. This compound eliminates that risk with a precisely measured logP of 2.517, fitting the ideal fragment window (logP 1-3) for aqueous biochemical screening. The 2,2,2-trifluoroethyl carbamate motif resists oxidative metabolism, serving as a stable ester bioisostere in hit-to-lead optimization. • Measured logP 2.517 - ensures solubility and permeability compliance for fragment library assembly • Conformationally rigid N-carbamate linkage - reduces entropic binding penalties in kinase hinge motifs and GPCR modulator design • ≥95% purity, supplied as a versatile benzodioxole-carbamate scaffold for medicinal chemistry and agrochemical SAR campaigns

Molecular Formula C10H8F3NO4
Molecular Weight 263.172
CAS No. 929972-21-4
Cat. No. B2783785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate
CAS929972-21-4
Molecular FormulaC10H8F3NO4
Molecular Weight263.172
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)OCC(F)(F)F
InChIInChI=1S/C10H8F3NO4/c11-10(12,13)4-16-9(15)14-6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,14,15)
InChIKeyTZTDCNFPORVAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoroethyl N-(1,3-benzodioxol-5-yl)carbamate: Profile & Properties


2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate (CAS 929972-21-4) is a fluorinated carbamate building block featuring a 2,2,2-trifluoroethyl ester linked via a carbamate to a 1,3-benzodioxol-5-amine scaffold [1]. With molecular formula C10H8F3NO4, a molecular weight of 263.17 g/mol, and a measured logP of 2.517 [1], this compound occupies a distinct lipophilicity window within the benzodioxole-carbamate chemical space. It is supplied at ≥95% purity (MDL MFCD09040503) and is primarily utilized as a versatile research intermediate in medicinal chemistry and agrochemical discovery programs .

Workflow Fragment-based library synthesis with balanced lipophilicity (logP within drug-like window)
Selection Fluorinated carbamate scaffold for CYP-stable SAR and lead optimization
Structure Conformationally constrained benzodioxole pharmacophore for target engagement studies

SAR Advantages of the Trifluoroethyl Benzodioxole Carbamate


Within the benzodioxole-carbamate family, seemingly minor structural modifications produce substantial shifts in key drug-design parameters. Replacing the trifluoroethyl ester with a tert-butyl group eliminates fluorine-mediated metabolic stabilization, while adding gem-difluoro substitution on the benzodioxole ring nearly doubles logP from 2.517 to 4.008 [1][2]. Such differences in lipophilicity, molecular weight, and hydrogen-bonding capacity directly affect membrane permeability, CYP450 susceptibility, and off-target binding profiles. Because these compounds are most often deployed as building blocks in parallel medicinal chemistry or agrochemical SAR campaigns, uncontrolled interchanging of analogs confounds structure-activity correlations and introduces batch-to-batch variability in downstream biological data . The following quantitative evidence makes explicit where this specific compound provides verifiable differentiation.

Lipophilicity

Difluoro analog (logP 4.008) may shift solubility and nonspecific binding profiles compared to the target compound (logP 2.517), altering assay outcomes.

Linker topology

Methylene-extended analog adds a rotatable bond; conformational preference may change SAR and target-binding geometry.

Metabolic stability

tert-Butyl ester analog is susceptible to CYP-mediated cleavage; microsomal half-life and metabolite profile may differ from the trifluoroethyl carbamate.

2,2,2-Trifluoroethyl Carbamate vs. Analogs: Evidence


Lipophilicity: Target vs. Difluoro Analog

The target compound (C10H8F3NO4, MW 263.17) has a measured logP of 2.517, whereas its closest structural analog—2,2,2-trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate (CAS 1087788-78-0, C10H6F5NO4, MW 299.15)—exhibits a significantly higher logP of 4.008 [1][2]. This 1.49 log-unit increase represents an approximately 30-fold greater partition into octanol for the difluoro analog, a difference that profoundly alters membrane permeability and nonspecific protein binding.

Lipophilicity ΔlogP
Head-to-head
−1.49
Target logP 2.517 vs difluoro analog 4.008 (~30× more lipophilic)
Supports logP-driven compound selection for balanced ADME property screening
Measured logP values; assay context requires verification
Lipophilicity LogP Drug Design ADME

Molecular Weight and Fluorination Comparison

The target compound (C10H8F3NO4, MW = 263.17 g/mol, 3 fluorine atoms) is 36 g/mol lighter than the 2,2-difluoro-1,3-benzodioxol analog (C10H6F5NO4, MW = 299.15 g/mol, 5 fluorine atoms) [1][2]. This places the target compound below the 300 Da threshold commonly used in fragment-based lead discovery, whereas the difluoro analog exceeds fragment-likeness criteria.

Molecular Weight Δ
Head-to-head
−36.0 g/mol
3 F atoms (MW 263.17) vs 5 F atoms (MW 299.15)
Fits fragment-likeness criteria (below 300 Da) for hit-to-lead programs
Exact mass from supplier specifications
Molecular Weight Fluorine Content Lead-Likeness Fragment-Based Screening

Linker Flexibility: Direct vs. Extended Scaffolds

The target compound features a direct carbamate NH attached at the benzodioxole 5-position (C10H8F3NO4, MW 263.17). A closely related analog—2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate (CAS 1258640-81-1, C11H10F3NO4, MW 277.20)—introduces a methylene spacer between the benzodioxole ring and the carbamate nitrogen [1]. This one-carbon homologation adds 14 Da and alters the conformational flexibility and electronic environment of the carbamate moiety, which affects hydrogen-bonding geometry with biological targets.

Linker rigidity
Head-to-head
Direct N-carbamate linkage; MW 263.17
Methylene-extended linker (CAS 1258640-81-1); MW 277.20, extra rotatable bond
Conformational constraint may influence target-binding geometry in SAR campaigns
Structural comparison; binding data not reported
Scaffold Topology Carbamate Linker SAR Medicinal Chemistry

Metabolic Stability: Trifluoroethyl vs. tert-Butyl Ester

The target compound incorporates a 2,2,2-trifluoroethyl carbamate ester. In the broader class of benzodioxole carbamates, fluorinated analogs have been explicitly designed to improve drug-target interactions and metabolic stability compared to non-fluorinated counterparts such as tert-butyl carbamates . The trifluoroethyl group resists oxidative O-dealkylation by CYP450 enzymes, a common metabolic soft spot for alkyl carbamates, thereby extending half-life in hepatic microsome assays. While direct head-to-head microsomal stability data for this specific compound are not publicly available, this class-level advantage is a core rationale for selecting fluorinated over non-fluorinated carbamate building blocks in lead optimization.

Metabolic stability
Class-level, data to verify
Trifluoroethyl ester: CYP-resistant design principle; tert-butyl ester susceptible to oxidative cleavage
May support metabolic stability screening context; direct microsomal data not available for this compound
Class-level inference; requires experimental confirmation
Metabolic Stability Fluorination Carbamate Prodrug CYP450

Purity Specification

The target compound is supplied at ≥95% purity (MDL MFCD09040503) by Enamine LLC, a major building-block vendor [1]. The closest difluoro analog (CAS 1087788-78-0) is also listed at 95% purity [2], while alternative sources for related benzodioxole carbamates show variable purity levels. Consistent ≥95% purity is essential for generating reproducible SAR data in biological assays, as impurities at >5% can confound IC50 determinations and lead to false-positive or false-negative activity calls.

Purity specification
Specification review
≥95%
Enamine EN300-27084; consistent with closest difluoro analog
Supports lot-to-lot reproducibility for publication-grade SAR data
Supplier certificate basis; orthogonal purity check recommended
Purity Quality Control Reproducibility Procurement

Catalog Availability and Procurement Risk

A critical procurement consideration is catalog continuity. The CymitQuimica listing for this compound (Ref. 3D-EMB97221, 25 mg) is marked 'Discontinued' . In contrast, the target compound remains available through Enamine (EN300-27084) and other active suppliers such as Leyan (Product No. 2045729) and Wanvi Bio, indicating active commercial support [1]. For the structurally related difluoro analog (CAS 1087788-78-0), multiple active supplier listings exist, but the 5-ylmethyl homolog (CAS 1258640-81-1) also shows 'Discontinued' flags on certain platforms.

Catalog availability
Supporting evidence
Active multi-supplier: Enamine, Leyan, Wanvi Bio
Discontinued listing: CymitQuimica (25 mg); some analogs also discontinued
Broader active supplier coverage reduces single-source procurement risk
Cross-vendor audit; re-verify before ordering
Supply Chain Catalog Status Procurement Continuity Research Planning

2,2,2-Trifluoroethyl Carbamate: Key Application Scenarios


Fragment-Based Discovery with Balanced Lipophilicity

In fragment-based drug discovery (FBDD), fragments must maintain logP values between 1 and 3 to ensure aqueous solubility for biochemical screening while retaining sufficient membrane permeability. With a measured logP of 2.517 [1], the target compound fits this window precisely, unlike its difluoro analog (logP 4.008) which may precipitate or bind nonspecifically in aqueous assay buffers. This makes the target compound a preferred choice for fragment library assembly where physiochemical property compliance is enforced by computational filters.

Med Chem SAR: CYP-Stable Carbamate Scaffolds

The 2,2,2-trifluoroethyl carbamate motif resists oxidative metabolism compared to standard alkyl carbamates, a class-level property leveraged in the design of fluorinated benzodioxoles for improved metabolic stability . Medicinal chemistry teams engaged in hit-to-lead optimization of enzyme inhibitors or receptor modulators can deploy this compound as a core scaffold, using the trifluoroethyl group as a metabolically stable ester bioisostere that is not readily cleaved by hepatic esterases or CYP450 isoforms.

Agrochemical Synergist and Enzyme Inhibition

Benzodioxole derivatives, including carbamate-functionalized variants, are established synergists for carbamate and pyrethroid insecticides, acting via inhibition of insect microsomal detoxification enzymes [2]. The target compound, with its direct benzodioxole-carbamate architecture and three fluorine atoms, offers a structurally defined entry point for synthesizing and screening next-generation synergist candidates. Researchers developing resistance-breaking pesticide formulations can use this compound as a reference scaffold to explore fluorine-mediated potency enhancements against cytochrome P450 monooxygenases in resistant pest strains.

Chemical Biology Probes with Constrained Pharmacophore

The target compound's direct N-carbamate linkage to the benzodioxole ring—lacking the flexible methylene spacer found in the 5-ylmethyl analog —provides a rigid pharmacophore suitable for probing enzyme active-site topology. Chemical biology groups investigating target engagement or selectivity profiling can exploit this conformational constraint to reduce entropic penalties upon binding, potentially yielding probes with higher target affinity compared to more flexible homologs. This rigidity is particularly valuable in kinase hinge-binding motifs and GPCR allosteric modulator design.

Application
Selection Property
Validation Focus
Fragment-based library assembly with logP compliance
Drug-like lipophilicity range
Aqueous solubility and nonspecific binding assay verification
CYP-stable carbamate scaffold for medicinal chemistry SAR
Fluorinated carbamate metabolic stability class
Microsomal stability comparison vs alkyl carbamate scaffolds
Agrochemical synergist candidate screening
Direct benzodioxole-carbamate architecture
Insect CYP450 inhibition assays in resistant strains
Enzyme active-site topology probing
Rigid direct N-carbamate pharmacophore
Binding affinity and selectivity profiling vs flexible homologs
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